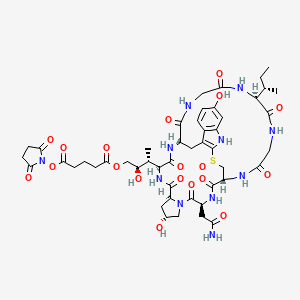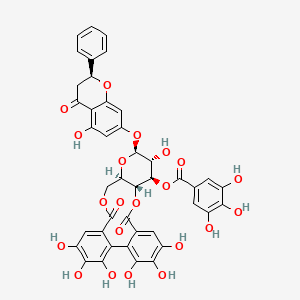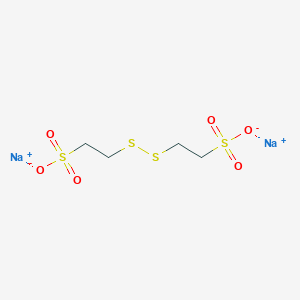
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The industrial preparation of disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate involves a two-step process. The first step is the synthesis of sodium 2-mercaptoethanesulfonate (mesna) from ethylene oxide and sodium bisulfite. The second step involves the oxidation of mesna to form this compound .
Industrial Production Methods
The industrial production method for this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to optimize the conversion of mesna to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involving this compound can occur in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions include mesna (from reduction) and various substituted derivatives depending on the reagents used in substitution reactions .
Applications De Recherche Scientifique
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is primarily used as a uroprotective agent to reduce the toxicity of chemotherapy drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate exerts its effects by reacting with acrolein and other urotoxic metabolites to form stable, non-urotoxic compounds. This reaction prevents the metabolites from causing damage to the urinary tract. The compound targets and interacts with organic anion transporters (OATs) in the kidneys, which play a crucial role in the elimination of various substances from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-mercaptoethanesulfonate (mesna): Mesna is a closely related compound that is also used as a uroprotective agent.
Disodium 2,2’-dithiobis(ethanesulfonate): This compound is another disulfide derivative with similar protective properties against chemotherapy-induced toxicity.
Uniqueness
Disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate is unique in its ability to form stable, non-urotoxic compounds with acrolein and other metabolites, making it highly effective in reducing the toxicity of chemotherapy drugs. Its interaction with OATs also distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C4H8Na2O6S4 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 |
Clé InChI |
KQYGMURBTJPBPQ-UHFFFAOYSA-L |
SMILES canonique |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


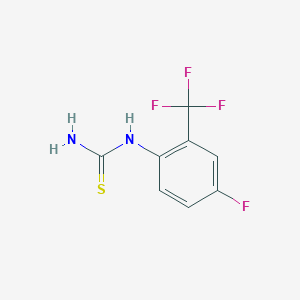


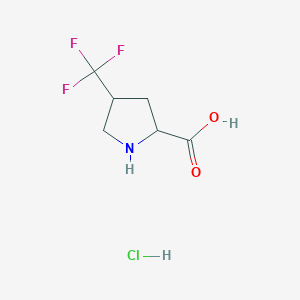
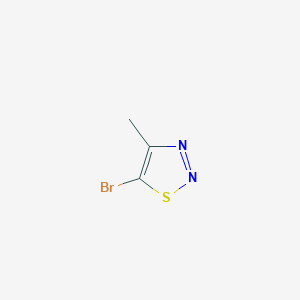
![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
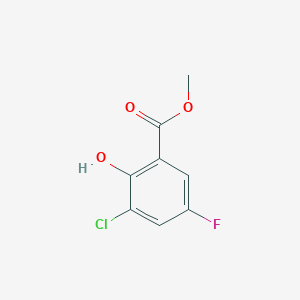
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
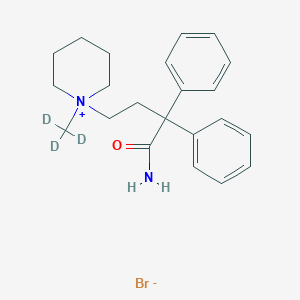
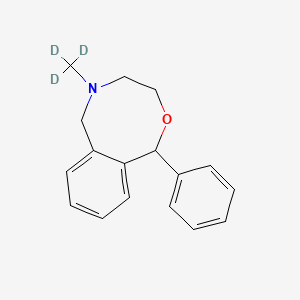

![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
